molecular formula C18H17F4N3O3 B610011 PF-06795071 CAS No. 2075629-81-9

PF-06795071

Cat. No. B610011
M. Wt: 399.3456
InChI Key: MEDCQBUTCWNKGW-CLWVCHIJSA-N
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Description

PF-06795071 is a potent and selective covalent Monoacylglycerol lipase (MAGL) inhibitor . It has an IC50 of 3 nM . It features a novel trifluoromethyl glycol leaving group which confers significant physicochemical property improvements as compared with earlier inhibitor series with more lipophilic leaving groups .


Synthesis Analysis

The synthesis of PF-06795071 involved the use of 617 compounds in silico experiments with multiparameter optimization (MPO) to narrow down lead candidates that would have the best potential to bind to MAGL reversibly . Two structures with MPO scores of 3.8 and 4.1 were identified . These two compounds were then labeled with carbon-11 (11C) via 11CO2 fixation .


Molecular Structure Analysis

The chemical formula of PF-06795071 is C18H17F4N3O3 . It has an exact mass of 399.12 and a molecular weight of 399.346 . The elemental analysis shows that it contains C, 54.14; H, 4.29; F, 19.03; N, 10.52; O, 12.02 .


Physical And Chemical Properties Analysis

PF-06795071 is a solid substance with a white to off-white color . It is soluble in DMSO at 50 mg/mL (125.21 mM) .

Scientific Research Applications

  • Plasma Focus Research : Research in plasma focus (PF) devices discusses their applications in non-destructive tests, detection of substances, pulsed radiation in biology, and material sciences (Soto, 2005).

  • Particle Filter Applications : Studies on particle filters (PF) in nonlinear systems reveal their use in real-time fault detection and improving state estimation results (Yin & Zhu, 2015).

  • Oxy-Fuel Combustion : Research on oxy-fuel combustion of pulverized fuels (PF) addresses the technological challenges and fundamental issues in developing this technology (Yin & Yan, 2016).

  • Biological Nitrogen Fixation : The study demonstrates the use of Pseudomonas protegens Pf-5 X940 in biological nitrogen fixation, improving nitrogen content and biomass in cereal crops (Fox et al., 2016).

  • Procedural Fidelity in Research : Procedural fidelity (PF) in behavioral research is vital for determining the effectiveness of interventions (Ledford & Gast, 2014).

  • Precision Farming Research : Studies on precision farming (PF) explore how it aids farmers in managerial decision-making and the adoption of new technologies (Batte & Arnholt, 2003).

  • Synchrotron Radiation Applications : The Photon Factory (PF) and its role in advancing analytical applications of synchrotron radiation are discussed (Iida, 1991).

Future Directions

Inhibiting MAGL, the target of PF-06795071, may be a promising therapeutic approach to multiple diseases, such as neuroinflammation . PF-06795071 achieves excellent CNS exposure, extends 2-AG elevation effect in vivo, and decreases brain inflammatory markers in response to an inflammatory challenge .

properties

CAS RN

2075629-81-9

Product Name

PF-06795071

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3456

IUPAC Name

(2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1

InChI Key

MEDCQBUTCWNKGW-CLWVCHIJSA-N

SMILES

O=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-06795071;  PF 06795071;  PF06795071.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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